molecular formula C26H24N6O2S B2758441 N-(3,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide CAS No. 902881-95-2

N-(3,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B2758441
CAS No.: 902881-95-2
M. Wt: 484.58
InChI Key: PLFAKGYVIQSWOG-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, an indole moiety, and a pteridine core, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,5-dimethylaniline derivative, which is then reacted with 2-bromoacetyl chloride to form the corresponding acetamide. The indole derivative is synthesized separately and then coupled with the acetamide intermediate under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties. Its ability to participate in diverse chemical reactions and potential therapeutic applications make it a valuable compound for further research.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-[2-(1H-indol-3-yl)ethyl]-4-oxopteridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O2S/c1-16-11-17(2)13-19(12-16)30-22(33)15-35-26-31-24-23(27-8-9-28-24)25(34)32(26)10-7-18-14-29-21-6-4-3-5-20(18)21/h3-6,8-9,11-14,29H,7,10,15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFAKGYVIQSWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CNC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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